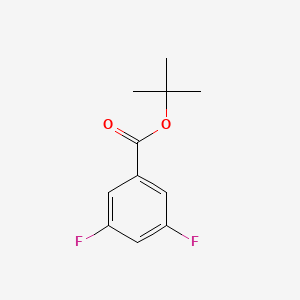

Tert-butyl 3,5-difluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3,5-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVCNYLYDFGIJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620217 | |

| Record name | tert-Butyl 3,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467442-11-1 | |

| Record name | tert-Butyl 3,5-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Tert-butyl 3,5-difluorobenzoate

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Tert-butyl 3,5-difluorobenzoate (CAS No. 467442-11-1) is a key exemplar of a fluorinated building block, offering a synthetically versatile scaffold for introducing the 3,5-difluorophenyl moiety.[1] The tert-butyl ester group serves as a robust protecting group that can be selectively cleaved under specific conditions, making this compound a valuable intermediate in multi-step syntheses.

This guide provides an in-depth examination of the core physical and spectral properties of this compound. Understanding these characteristics is not merely an academic exercise; it is fundamental to its effective handling, characterization, and application in research and development. For professionals in drug development, these properties directly impact a compound's formulation, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical determinants of a drug candidate's success.[2][3]

Core Physicochemical Properties

A precise understanding of a compound's fundamental physical properties is the bedrock of its application in any laboratory setting. These values dictate storage conditions, solvent selection for reactions and analysis, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 467442-11-1 | [1][4] |

| Molecular Formula | C₁₁H₁₂F₂O₂ | [1] |

| Molecular Weight | 214.21 g/mol | [1] |

| Appearance | Colorless to light yellow solid or liquid | |

| Melting Point | 29-31 °C | [4] |

| Boiling Point | 246.9 ± 30.0 °C (Predicted) | [4] |

| Density | 1.155 ± 0.06 g/cm³ (Predicted) | [3] |

The melting point of 29-31 °C is particularly noteworthy.[4] It indicates that at a standard room temperature of ~20-25 °C, the compound is a solid, but it can easily melt into a liquid on a warm day or upon gentle heating. This dual-phase nature necessitates careful storage considerations, specifically in a temperature-controlled environment, to ensure consistency. The recommendation to store it "sealed in dry" conditions suggests a potential sensitivity to moisture, which could lead to hydrolysis of the ester bond over time.

Experimental Determination of Physical Properties

The trustworthiness of any physical data relies on robust and reproducible experimental methods. The protocols described below are standard, self-validating systems for determining the key physical properties of a new chemical entity like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure compound, whereas impurities will cause a depression and broadening of the melting range. The capillary method using a digital apparatus like a Mel-Temp is the standard.

Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Jab the open end of a glass capillary tube into the sample pile. Tap the sealed end of the tube gently on a hard surface to compact the solid. Drop the capillary, sealed-end down, through a long glass tube to pack the sample tightly to a height of 2-3 mm.[5][6]

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Estimation (Optional): If the melting point is unknown, perform a rapid heating run (10-20 °C/min) to find an approximate range.[7]

-

Accurate Determination: Allow the apparatus to cool to at least 20 °C below the estimated melting point. Begin heating at a slow, controlled rate of approximately 1-2 °C per minute.[7]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Causality Behind the Method: A slow heating rate is crucial for ensuring that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. Heating too quickly results in a temperature reading that overshoots the actual melting point, leading to an artificially broad and inaccurate range.[6]

Boiling Point Determination

While the boiling point for this compound is predicted, experimental verification for analogous liquids is often performed using the Thiele tube method, which is effective for small sample volumes.

Protocol:

-

Sample Preparation: Place a small amount (0.5-1 mL) of the liquid into a small test tube (fusion tube).

-

Capillary Inversion: Take a standard melting point capillary tube and seal one end. Place the capillary tube into the fusion tube with the open end submerged in the liquid.

-

Apparatus Setup: Attach the fusion tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating: Suspend the assembly in a Thiele tube containing mineral oil. Heat the side arm of the Thiele tube gently with a microburner.[8]

-

Observation: As the temperature rises, a stream of air bubbles will emerge from the inverted capillary. Continue heating until a continuous and rapid stream of bubbles is observed.

-

Data Recording: Turn off the heat. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[9] This occurs when the vapor pressure inside the capillary equals the external atmospheric pressure.

Causality Behind the Method: The stream of bubbles indicates that the vapor pressure of the liquid exceeds the external pressure. As the liquid cools, the point where the pressures equalize is the true boiling point, marked by the liquid being pushed back into the capillary by the atmospheric pressure.[10]

Solubility Assessment

A qualitative and quantitative understanding of solubility is paramount in drug development.[11] The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[12]

-

Phase Separation: Separate the undissolved solid from the saturated solution via centrifugation and/or filtration through a low-binding filter (e.g., PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant.

-

Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind the Method: This method ensures that the system reaches a true thermodynamic equilibrium between the solid and dissolved states. Using an excess of the solid guarantees that the resulting solution is saturated. The subsequent analytical measurement provides a precise concentration, which defines the solubility under the specified conditions.[13]

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure. For a novel or synthesized compound, matching the experimental spectra to the expected patterns validates its identity and purity.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected Absorptions:

-

~2980 cm⁻¹ (C-H stretch): Aliphatic C-H stretching from the tert-butyl group.

-

~1725 cm⁻¹ (C=O stretch): A very strong and sharp absorption characteristic of the ester carbonyl group. Conjugation with the aromatic ring slightly lowers this frequency from a typical saturated ester (~1740 cm⁻¹).[14][15]

-

~1600, ~1470 cm⁻¹ (C=C stretch): Absorptions from the aromatic ring stretching vibrations.

-

~1300-1000 cm⁻¹ (C-O stretch & C-F stretch): This region will be complex. It will contain two strong C-O stretches characteristic of the ester group (asymmetric and symmetric) and strong C-F stretching bands.[16][17]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework and the environment of other NMR-active nuclei like ¹⁹F.

-

¹H NMR:

-

~1.5 ppm (singlet, 9H): A large singlet corresponding to the nine equivalent protons of the tert-butyl group.

-

~7.2-7.8 ppm (multiplet, 3H): The aromatic region will show signals for the three protons on the difluorophenyl ring. The proton at C4 (para to the ester) will appear as a triplet of triplets due to coupling with the two equivalent fluorine atoms and the two equivalent ortho protons. The two protons at C2 and C6 (ortho to the ester) will appear as a doublet of doublets.

-

-

¹³C NMR:

-

~28 ppm: Quaternary carbon of the tert-butyl group.

-

~82 ppm: Carbon of the tert-butyl group attached to the oxygen.

-

~110-135 ppm (multiple signals): Aromatic carbons, showing characteristic splitting patterns due to C-F coupling.

-

~163 ppm (doublet or triplet): The carbonyl carbon, which will be split by the meta-fluorine atoms.

-

~164 ppm (d, J ≈ 250 Hz): The carbons directly bonded to fluorine will show a large one-bond C-F coupling constant.

-

-

¹⁹F NMR:

-

A single signal is expected for the two equivalent fluorine atoms, providing direct confirmation of the fluoro-substitution pattern.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z = 214, corresponding to the molecular weight.

-

[M-57]⁺ Peak: A very prominent peak resulting from the loss of the tert-butyl cation (C₄H₉⁺), leaving a 3,5-difluorobenzoic acid radical cation at m/z = 157.

-

[M-15]⁺ Peak: A smaller peak from the loss of a methyl radical (CH₃) from the tert-butyl group.

-

m/z = 141: A key fragment corresponding to the 3,5-difluorobenzoyl cation, formed by the loss of the tert-butoxy radical (•OC(CH₃)₃). This acylium ion is resonance-stabilized and often a base peak for benzoate esters.[18]

-

m/z = 57: A peak corresponding to the stable tert-butyl cation.

Conclusion

This compound is more than a chemical with a catalog number; it is a precisely defined tool for chemical synthesis. Its physical properties—a low melting point, predicted boiling point, and characteristic spectroscopic signature—are the parameters that govern its practical use. For the medicinal chemist or materials scientist, this data is integral to experimental design, from the reaction flask to purification and final characterization. A thorough understanding and verification of these properties ensure reproducibility and the successful integration of this valuable building block into complex molecular architectures.

References

-

Manallack, D. T. (2008). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. [Link]

-

Kymera Therapeutics. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Kymera Therapeutics. [Link]

-

Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. [Link]

-

University of Calgary. (n.d.). Melting point determination. Organic Laboratory Techniques. [Link]

-

University of Texas at Dallas. (n.d.). Experiment 1 - Melting Points. UT Dallas. [Link]

-

Pardha Saradhi, S. V. (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. ResearchGate. [Link]

-

LookChem. (2023, December 13). What are the physicochemical properties of drug?. LookChem. [Link]

-

Chemistry LibreTexts. (2021, August 20). 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Westlab Canada. [Link]

-

Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

GeeksforGeeks. (2024, July 23). Determination of Boiling Point of Organic Compounds. GeeksforGeeks. [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes. Structure Determination of Organic Compounds. [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]

-

Nazare, V. (n.d.). Determination of Boiling Point (B.P). weebly.com. [Link]

-

Saal, C., & Petereit, A. C. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Chemistry Insight. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. BYJU'S. [Link]

-

Slideshare. (n.d.). Solubility & Method for determination of solubility. Slideshare. [Link]

-

Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. RSC. [Link]

-

Whitman College. (n.d.). GCMS Section 6.14. Whitman People. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. RSC. [Link]

-

Appiah, C., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. [Link]

-

LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

University of Colorado Boulder. (n.d.). IR handout.pdf. University of Colorado Boulder. [Link]

-

Workman, J. Jr. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of synthesized t-butyl esters of higher fatty acids. ResearchGate. [Link]

-

UCLA. (n.d.). IR Chart. UCLA Chemistry. [Link]

-

Wiley SpectraBase. (n.d.). Phthalic acid, butyl 3,5-difluorophenyl ester. SpectraBase. [Link]

Sources

- 1. This compound | C11H12F2O2 | CID 21925017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. What are the physicochemical properties of drug? [lookchem.com]

- 4. This compound | 467442-11-1 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. researchgate.net [researchgate.net]

- 18. pharmacy180.com [pharmacy180.com]

An In-Depth Technical Guide to Tert-butyl 3,5-difluorobenzoate (CAS: 467442-11-1): A Key Building Block in Modern Synthesis

Introduction

Tert-butyl 3,5-difluorobenzoate, identified by CAS Number 467442-11-1, is a fluorinated aromatic ester that serves as a crucial intermediate and building block in organic synthesis.[1][2] Its molecular structure, which combines a sterically hindered tert-butyl ester protecting group with an electronically modified 3,5-difluorophenyl ring, offers a unique set of properties that are highly valued by researchers in medicinal chemistry and materials science.[3][4] The strategic placement of two fluorine atoms on the aromatic ring significantly alters the molecule's electronic nature, pKa, and lipophilicity, while also enhancing metabolic stability by blocking potential sites of oxidation.[4][5] The tert-butyl ester provides a robust yet selectively cleavable handle for the carboxylic acid functionality, making it an ideal component for multi-step synthetic campaigns aimed at producing complex molecular targets.[6] This guide provides an in-depth examination of its synthesis, properties, applications, and handling, designed for professionals in research and drug development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is critical for its effective use in experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Reference(s) |

| CAS Number | 467442-11-1 | [1][2][7] |

| Molecular Formula | C₁₁H₁₂F₂O₂ | [2][7][8] |

| Molecular Weight | 214.21 g/mol | [2][7][8] |

| IUPAC Name | This compound | [2] |

| Appearance | Colorless to light yellow solid (<29°C) or liquid (>31°C) | [7][8] |

| Melting Point | 29-31 °C | [8][9] |

| Boiling Point | 246.9 ± 30.0 °C (Predicted at 760 mmHg) | [8] |

| Density | 1.155 ± 0.06 g/cm³ (Predicted) | [8] |

| Purity | Commercially available up to ≥99% | [10][11] |

| Storage | Store at room temperature, sealed in a dry environment | [7][8] |

Synthesis and Purification: A Laboratory-Scale Protocol

The synthesis of this compound is most effectively achieved through the esterification of 3,5-difluorobenzoic acid. While classic Fischer esterification using strong acid catalysis is possible, modern synthetic applications often demand milder conditions to preserve sensitive functional groups on more complex substrates. The following protocol utilizes a carbodiimide-mediated coupling, a method renowned for its high efficiency, mild reaction conditions, and operational simplicity.

Causality in Method Selection

The choice of N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent, with 4-Dimethylaminopyridine (DMAP) as a catalyst, is deliberate. DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a more reactive acyl-pyridinium species, which is readily attacked by the sterically hindered tert-butanol. This catalytic cycle overcomes the low nucleophilicity of the tertiary alcohol, a significant hurdle in esterifications, without resorting to harsh acidic conditions that could lead to side reactions like isobutylene formation.[12]

Caption: Synthetic workflow for DCC/DMAP-mediated esterification.

Step-by-Step Experimental Protocol

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3,5-difluorobenzoic acid (1.0 eq.).

-

Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM, approx. 0.2 M). Add tert-butanol (1.2 eq.) and a catalytic amount of DMAP (0.1 eq.).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Coupling Agent: Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise to the cooled mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Filtration: Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% aqueous HCl (to remove residual DMAP), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are paramount. The following data represent the expected spectroscopic signatures for this compound, serving as a benchmark for analytical validation.

| Technique | Expected Signature |

| ¹H NMR | ~ 7.45 (m, 2H, Ar-H), ~ 7.15 (tt, 1H, Ar-H), ~ 1.60 (s, 9H, C(CH₃)₃) |

| ¹³C NMR | ~ 164 (C=O), ~ 162 (d, J ≈ 250 Hz, C-F), ~ 135 (t, C-CO), ~ 112 (m, CH), ~ 110 (m, CH), ~ 82 (C(CH₃)₃), ~ 28 (C(CH₃)₃) |

| ¹⁹F NMR | A single resonance is expected around -108 to -112 ppm. |

| IR (cm⁻¹) | ~ 2980 (C-H), ~ 1730 (C=O, ester), ~ 1620 (C=C, aromatic), ~ 1250, 1150 (C-O and C-F) |

| Mass Spec (EI) | m/z (%): 214 (M⁺), 158 ([M-C₄H₈]⁺), 57 ([C₄H₉]⁺) |

Applications in Research and Development

The primary utility of this compound is as a versatile building block for introducing the 3,5-difluorophenyl moiety into target molecules.[13]

Strategic Role as a Protected Intermediate

In medicinal chemistry, constructing a drug candidate often involves a sequence of reactions, such as cross-couplings, nucleophilic substitutions, or amide bond formations. The carboxylic acid is a common functional group but can interfere with many of these reactions. The tert-butyl ester serves as an excellent protecting group because it is stable to a wide range of nucleophilic and basic conditions, as well as many reducing and oxidizing agents.[6] Its removal is typically achieved under specific acidic conditions (e.g., trifluoroacetic acid in DCM), which often do not affect other acid-labile groups, providing a valuable orthogonality in complex synthetic routes.[14]

Caption: Use of the building block in a protection-reaction-deprotection strategy.

The Value of the Difluorophenyl Moiety

The 3,5-difluoro substitution pattern is not arbitrary. It provides several key advantages in drug design:

-

Metabolic Stability: The fluorine atoms block positions on the ring that are susceptible to cytochrome P450-mediated oxidative metabolism.[5]

-

Modulation of Acidity: The strong electron-withdrawing nature of fluorine increases the acidity of the corresponding carboxylic acid, which can be critical for tuning the pKa of the final molecule to optimize its pharmacokinetic profile.[4]

-

Enhanced Binding Interactions: The C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, potentially increasing binding affinity and selectivity.

Safety, Handling, and Storage

This compound is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is mandatory.[1]

| Hazard Information | Details | Reference(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [7][8] |

| Signal Word | Warning | [7][8] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][7][8] |

| Precautionary Statements | P261: Avoid breathing dust/vaporsP280: Wear protective gloves/eye protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][7][8] |

Handling and First Aid

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[1][15]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[1]

-

First Aid: In case of skin contact, wash off with soap and plenty of water.[15] For eye contact, rinse thoroughly with water for at least 15 minutes and consult a physician.[1][15] If swallowed, rinse mouth with water and seek immediate medical attention.[1][15]

Storage and Disposal

-

Storage: Keep the container tightly sealed and store in a cool, dry place at room temperature.[7][8]

-

Incompatibilities: Avoid contact with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[15]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[1][15]

References

-

MSDS of this compound. Chem-Supply. [Link]

-

This compound | C11H12F2O2 | CID 21925017. PubChem. [Link]

-

467442-11-1. ChemBK. [Link]

-

Tert-butyl 3,5-difluoro-4-formylbenzoate | C12H12F2O3 | CID 21924996. PubChem. [Link]

-

467442-11-1,this compound. AccelaChem. [Link]

-

Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. PubMed. [Link]

-

Metabolically Stable tert-Butyl Replacement. PubMed Central. [Link]

-

Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. ResearchGate. [Link]

-

tert-Butyl Esters. Organic Chemistry Portal. [Link]

-

What is the suitable method to protect benzoic acid using tert-butyl alcohol?. ResearchGate. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 9. YouTube. [Link]

-

Convenient preparations of t-butyl esters and ethers from t-butanol. Semantic Scholar. [Link]

-

Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry. [Link]

-

Design and Synthesis of Building Blocks for. Amanote Research. [Link]

-

Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. ResearchGate. [Link]

Sources

- 1. angenechemical.com [angenechemical.com]

- 2. This compound | C11H12F2O2 | CID 21925017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 6. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 7. This compound | 467442-11-1 [sigmaaldrich.com]

- 8. tert-Butyl3,5-difluorobenzoate | 467442-11-1 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. labsolu.ca [labsolu.ca]

- 11. 467442-11-1,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 12. researchgate.net [researchgate.net]

- 13. 467442-11-1|this compound|BLD Pharm [bldpharm.com]

- 14. tert-Butyl Esters [organic-chemistry.org]

- 15. capotchem.cn [capotchem.cn]

Spectroscopic Characterization of Tert-butyl 3,5-difluorobenzoate: A Technical Guide

Introduction

Tert-butyl 3,5-difluorobenzoate is a fluorinated aromatic ester of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the sterically bulky tert-butyl group, make it a valuable building block for the synthesis of novel compounds with tailored functionalities. Accurate and comprehensive characterization of this molecule is paramount for its effective utilization. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

-

Appearance: Colorless to light yellow solid or liquid[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | Triplet of triplets (tt) | 1H | H-4 |

| ~7.2 - 7.4 | Doublet of triplets (dt) | 2H | H-2, H-6 |

| ~1.6 | Singlet | 9H | -C(CH₃)₃ |

Interpretation:

The proton NMR spectrum of this compound is predicted to exhibit three distinct signals.

-

Aromatic Protons: The aromatic region will show two multiplets corresponding to the protons on the difluorinated benzene ring. The proton at the 4-position (H-4) is expected to appear as a triplet of triplets due to coupling with the two equivalent fluorine atoms at the 3- and 5-positions and the two equivalent protons at the 2- and 6-positions. The protons at the 2- and 6-positions (H-2, H-6) are chemically equivalent and are expected to appear as a doublet of triplets due to coupling with the adjacent fluorine atom at the 3- or 5-position and the proton at the 4-position. The electron-withdrawing nature of the fluorine atoms and the ester group will cause these aromatic protons to be deshielded, appearing at a downfield chemical shift.

-

Tert-butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and will therefore appear as a sharp singlet in the upfield region of the spectrum. The steric bulk and electron-donating nature of the tert-butyl group influence its chemical shift.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~163 - 165 | C=O (Ester carbonyl) |

| ~162 - 164 (dd) | C-3, C-5 |

| ~133 - 135 (t) | C-1 |

| ~115 - 117 (t) | C-4 |

| ~112 - 114 (dd) | C-2, C-6 |

| ~82 - 84 | -C(CH₃)₃ |

| ~28 | -C(CH₃)₃ |

Interpretation:

The ¹³C NMR spectrum of this compound is predicted to show seven distinct signals.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to appear in the downfield region of the spectrum, typically around 163-165 ppm.

-

Aromatic Carbons: The aromatic carbons will exhibit characteristic chemical shifts and splitting patterns due to the attached fluorine atoms. The carbons directly bonded to fluorine (C-3 and C-5) will appear as a doublet of doublets due to one-bond and three-bond C-F coupling. The carbon attached to the ester group (C-1) and the carbon at the 4-position (C-4) will likely appear as triplets due to two-bond C-F coupling. The carbons at the 2- and 6-positions will appear as a doublet of doublets due to two-bond and four-bond C-F coupling.

-

Tert-butyl Carbons: The quaternary carbon of the tert-butyl group will appear around 82-84 ppm, while the three equivalent methyl carbons will resonate at a more upfield chemical shift, typically around 28 ppm.

Experimental Protocol for NMR Spectroscopy

Figure 1: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and aromatic functionalities.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Weak | Aromatic C-H stretch |

| ~2980 - 2850 | Medium | Aliphatic C-H stretch (tert-butyl) |

| ~1730 - 1715 | Strong | C=O stretch (Ester carbonyl) |

| ~1600, ~1470 | Medium-Weak | Aromatic C=C stretch |

| ~1300 - 1200 | Strong | C-O stretch (Ester) |

| ~1150 - 1100 | Strong | C-F stretch |

Interpretation:

-

C=O Stretch: The most prominent peak in the IR spectrum is expected to be the strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O), appearing in the region of 1730-1715 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear as weak bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the tert-butyl group will give rise to medium-intensity bands below 3000 cm⁻¹.

-

C-O Stretches: The stretching vibrations of the C-O single bonds of the ester group will result in strong absorption bands in the fingerprint region, typically between 1300 and 1200 cm⁻¹.

-

C-F Stretch: The C-F stretching vibrations are expected to produce strong absorption bands in the 1150-1100 cm⁻¹ region.

-

Aromatic C=C Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring will give rise to medium to weak absorption bands around 1600 and 1470 cm⁻¹.

Experimental Protocol for FTIR Spectroscopy

Figure 2: General workflow for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Fragment Ion |

| 214 | [M]⁺ (Molecular ion) |

| 157 | [M - C₄H₉]⁺ |

| 141 | [M - OC₄H₉]⁺ |

| 57 | [C₄H₉]⁺ |

Interpretation:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected at an m/z of 214, corresponding to the molecular weight of this compound.

-

Major Fragmentation Pathways:

-

Loss of the tert-butyl group: A prominent fragmentation pathway is the cleavage of the C-O bond, resulting in the loss of a tert-butyl radical (•C(CH₃)₃) to form the 3,5-difluorobenzoyl cation at m/z 157.

-

Loss of the tert-butoxy group: Another common fragmentation is the cleavage of the acyl-oxygen bond, leading to the loss of a tert-butoxy radical (•OC(CH₃)₃) to form the 3,5-difluorobenzoyl cation at m/z 141.

-

Formation of the tert-butyl cation: The formation of the stable tert-butyl cation at m/z 57 is also a highly probable fragmentation pathway.

-

Experimental Protocol for GC-MS

Figure 3: General workflow for GC-MS analysis.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and MS. The detailed interpretation of the expected spectral features, along with standardized experimental protocols, serves as a robust resource for the unambiguous identification and characterization of this important chemical compound. The presented data and methodologies are crucial for ensuring the quality and purity of this compound in various research and development applications.

References

-

PubChem. This compound. [Link]

-

AIST: Spectral Database for Organic Compounds (SDBS). [Link]

-

NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of tert-butyl 3,5-difluorobenzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of tert-butyl 3,5-difluorobenzoate, a valuable building block in pharmaceutical and materials science research. We delve into the chemical principles guiding the choice of synthetic methodology, focusing on the highly efficient Steglich esterification for coupling a sterically hindered alcohol with a carboxylic acid. This document furnishes a detailed, field-tested experimental protocol, a thorough explanation of the reaction mechanism, and a multi-technique approach to the structural and purity verification of the final product. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and analysis of this important chemical intermediate.

Introduction and Strategic Importance

This compound is a key chemical intermediate whose structural motifs are frequently incorporated into a wide range of biologically active molecules and advanced materials. The presence of the difluorophenyl group can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic properties of drug candidates. The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality, which can be selectively removed under specific acidic conditions while remaining stable to a variety of other reagents.[1]

The primary synthetic challenge in forming this molecule lies in the esterification of a tertiary alcohol, tert-butanol. Standard Fischer esterification, which employs strong acid catalysts at elevated temperatures, is unsuitable for this transformation. These conditions promote the facile elimination of water from tert-butanol, leading to the formation of isobutene as a major byproduct and resulting in low yields of the desired ester.[2] Consequently, milder and more sophisticated methods are required. The Steglich esterification, which utilizes a carbodiimide coupling agent and a nucleophilic catalyst, represents a superior strategy for this class of transformation, functioning effectively under mild, neutral conditions.[3]

Synthetic Methodology: The Steglich Esterification

The Steglich esterification is a powerful and versatile method for forming esters from carboxylic acids and alcohols under mild conditions.[3] It is particularly advantageous for sterically demanding substrates, such as tert-butanol.[2] The standard reaction employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) as an acyl-transfer catalyst.[3]

The Causality of Reagent Selection

-

N,N'-Dicyclohexylcarbodiimide (DCC): DCC's primary function is to activate the carboxyl group of 3,5-difluorobenzoic acid. It reacts with the acid to form a highly reactive O-acylisourea intermediate, effectively converting the hydroxyl group of the acid into a good leaving group.[2][4][5]

-

4-(Dimethylamino)pyridine (DMAP): While the O-acylisourea intermediate can react directly with an alcohol, this reaction is slow, especially with a bulky nucleophile like tert-butanol. Furthermore, the O-acylisourea can undergo a slow intramolecular 1,3-acyl migration to form a stable, unreactive N-acylurea byproduct, which terminates the desired reaction pathway.[2][6] DMAP serves a crucial dual role to overcome these issues. As a potent nucleophilic catalyst, DMAP rapidly intercepts the O-acylisourea intermediate to form a highly electrophilic N-acylpyridinium salt.[6][7] This new intermediate is significantly more reactive towards the alcohol and is not susceptible to the N-acylurea rearrangement, thus preventing the side reaction and dramatically accelerating the ester formation.[3][6][7] The catalytic use of DMAP has been shown to increase reaction rates by several orders of magnitude.[8]

Reaction Mechanism

The mechanism of the DCC/DMAP-mediated Steglich esterification proceeds through a series of well-defined steps, which are visualized in the diagram below.

Caption: The catalytic cycle of the Steglich Esterification.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 3,5-Difluorobenzoic acid | 158.10 | 10.0 | 1.58 g |

| tert-Butanol | 74.12 | 12.0 (1.2 eq) | 1.11 mL |

| DCC | 206.33 | 11.0 (1.1 eq) | 2.27 g |

| DMAP | 122.17 | 1.0 (0.1 eq) | 122 mg |

| Dichloromethane (DCM), anhydrous | - | - | 50 mL |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3,5-difluorobenzoic acid (1.58 g, 10.0 mmol), tert-butanol (1.11 mL, 12.0 mmol), and DMAP (122 mg, 1.0 mmol).

-

Solvent Addition: Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until all solids have dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

-

DCC Addition: In a separate beaker, dissolve DCC (2.27 g, 11.0 mmol) in a minimal amount of anhydrous DCM (approx. 10 mL). Add this solution dropwise to the cooled reaction mixture over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate), visualizing with UV light. The disappearance of the starting carboxylic acid is a key indicator of reaction completion.

-

Workup - Filtration: After the reaction is complete, filter the mixture through a Büchner funnel or a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% aqueous HCl (2 x 25 mL) to remove DMAP, saturated aqueous NaHCO₃ (2 x 25 mL) to remove any unreacted acid, and finally with brine (1 x 25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary, though often the purity after workup is sufficient for subsequent steps.

Caption: Experimental workflow for the synthesis of the target compound.

Characterization and Data Analysis

Thorough characterization is essential to confirm the structural identity and assess the purity of the synthesized this compound.

Physical Properties

-

Appearance: Colorless to light yellow liquid or low-melting solid.

-

Molecular Formula: C₁₁H₁₂F₂O₂.[9]

-

Molecular Weight: 214.21 g/mol .[9]

Spectroscopic Data

The following table summarizes the expected data from standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR (e.g., 400 MHz, CDCl₃) | δ ~7.35 (m, 2H, Ar-H at C2/C6), δ ~7.05 (tt, 1H, Ar-H at C4), δ ~1.60 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (e.g., 101 MHz, CDCl₃) | δ ~163 (C=O), δ ~162 (dd, C-F), δ ~134 (t, C-H), δ ~114 (m, C-H), δ ~110 (t, C-H), δ ~83 (quaternary C), δ ~28 (CH₃) |

| ¹⁹F NMR (e.g., 376 MHz, CDCl₃) | A single resonance is expected around δ -108 to -112 ppm due to the chemical equivalence of the two fluorine atoms. |

| FT-IR (ATR) | ν (cm⁻¹): ~2980 (sp³ C-H stretch), ~1725 (strong C=O stretch), ~1620, 1590 (aromatic C=C stretch), ~1280, 1120 (strong C-O stretch), ~1180 (C-F stretch) |

| Mass Spectrometry (EI) | m/z (%): 214 ([M]⁺), 158 ([M - C₄H₈]⁺, loss of isobutylene), 141 ([M - C₄H₈ - OH]⁺), 57 ([C(CH₃)₃]⁺, tert-butyl cation) |

Conclusion

This guide has detailed a reliable and efficient method for the synthesis of this compound via Steglich esterification. The rationale behind the selection of DCC and DMAP has been explained, highlighting their synergistic roles in activating the carboxylic acid and catalyzing the reaction with the sterically hindered tert-butanol. The provided step-by-step protocol is a validated procedure for obtaining the target compound in high purity. Furthermore, a comprehensive characterization data set has been presented, which serves as a benchmark for researchers to verify the identity and quality of their synthesized material. This document provides the necessary theoretical and practical foundation for the successful synthesis and analysis of this important chemical intermediate.

References

-

4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry. [Link]

-

Unlocking Chemical Synthesis: The Power of 4-Dimethylaminopyridine (DMAP) in Esterification - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis. [Link]

-

Acid-Amine Coupling using DCC - Organic Synthesis. [Link]

-

Steglich Esterification - Organic Chemistry Portal. [Link]

-

The Catalyst's Companion: N,N′-Dicyclohexylcarbodiimide (DCC) in Action. [Link]

-

A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B. [Link]

-

Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. [Link]

-

Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

-

This compound | C11H12F2O2 | CID 21925017 - PubChem. [Link]

-

tert-Butyl Esters - Organic Chemistry Portal. [Link]

Sources

- 1. tert-Butyl Esters [organic-chemistry.org]

- 2. Steglich Esterification [organic-chemistry.org]

- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 4. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]

- 9. This compound | C11H12F2O2 | CID 21925017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 467442-11-1 [sigmaaldrich.com]

- 11. tert-Butyl3,5-difluorobenzoate | 467442-11-1 [chemicalbook.com]

A Technical Guide to the Solubility of tert-Butyl 3,5-Difluorobenzoate in Organic Solvents

Foreword: The Crucial Role of Solubility in Scientific Advancement

In the realm of drug discovery, process chemistry, and materials science, the solubility of a compound is a cornerstone property that dictates its path from the laboratory to real-world application. For researchers and drug development professionals, understanding and accurately determining the solubility of a novel chemical entity like tert-butyl 3,5-difluorobenzoate is not merely a routine measurement; it is a critical step that influences bioavailability, formulation strategies, and the overall feasibility of a development program.[1][2][3] Poor solubility can lead to inadequate drug absorption, necessitating high doses that may introduce toxicity, and can present significant challenges in formulation and manufacturing.[2][3] This guide provides a comprehensive overview of the predicted solubility profile of this compound and, more importantly, offers a robust, field-proven methodology for its experimental determination.

Physicochemical Profile of this compound

A thorough understanding of a molecule's inherent properties is the first step in predicting its behavior in various solvent systems. The structure and key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂F₂O₂ | [4] |

| Molecular Weight | 214.21 g/mol | [4] |

| CAS Number | 467442-11-1 | |

| Appearance | Colorless to light yellow liquid or solid | [5] |

| Melting Point | 29-31 °C | [6][7] |

| Boiling Point | 246.9 ± 30.0 °C at 760 mmHg | [6] |

| Structure | ||

The molecule possesses a bulky, non-polar tert-butyl group, an aromatic ring with two electronegative fluorine atoms, and a polar ester functional group. The fluorine atoms increase the polarity of the benzene ring, while the tert-butyl group adds significant non-polar character. The ester group can act as a hydrogen bond acceptor. This combination of features suggests a nuanced solubility profile.

Predicted Solubility in Organic Solvents: A Theoretical Assessment

While specific experimental data for the solubility of this compound in a range of organic solvents is not extensively available in public literature, we can make informed predictions based on the fundamental principle of "like dissolves like".[8] This principle states that substances with similar polarities are more likely to be soluble in one another.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the large, non-polar tert-butyl group and the aromatic ring suggests that this compound will exhibit moderate to good solubility in non-polar solvents. Toluene, being an aromatic solvent, may offer better solubility than aliphatic hydrocarbons like hexane due to potential π-π stacking interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): These solvents possess polarity and can engage in dipole-dipole interactions with the ester group of the solute. Ethyl acetate, being an ester itself, is likely to be a very good solvent. Acetone and THF are also expected to be effective solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Alcohols can act as hydrogen bond donors to the oxygen atoms of the ester group. While some solubility is expected, the bulky tert-butyl group may sterically hinder these interactions to some extent. Therefore, solubility in alcohols is predicted to be good, but perhaps not as high as in polar aprotic solvents like ethyl acetate.

This theoretical assessment underscores the necessity of experimental verification. The following section provides a detailed protocol for this purpose.

A Practical Guide to Experimental Solubility Determination: The Shake-Flask Method

The equilibrium solubility shake-flask method is widely regarded as the "gold standard" for its reliability and accuracy.[1] The procedure involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Experimental Workflow Diagram

Caption: A step-by-step workflow for determining the equilibrium solubility of a compound.

Detailed Step-by-Step Protocol

Materials:

-

This compound (solid)

-

Selected organic solvents (HPLC grade or higher)

-

Scintillation vials or other suitable glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument

Procedure:

-

Preparation of the Slurry: a. Add an excess amount of solid this compound to a glass vial. An amount that is visually in excess after equilibration is sufficient. b. Accurately pipette a known volume of the chosen organic solvent into the vial. c. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the vials for a predetermined period to ensure equilibrium is reached. A duration of 24 to 48 hours is typically sufficient, but should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[9]

-

Phase Separation: a. Remove the vials from the shaker and allow them to stand for a short period to let the bulk of the solid settle. b. To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed. c. Carefully withdraw an aliquot of the clear supernatant using a syringe. d. Attach a syringe filter (chemically compatible with the solvent) and dispense the solution into a clean vial. This step is crucial to remove any fine particulates that could interfere with the analysis.

-

Quantification: a. Prepare a stock solution of this compound of a known concentration in the same solvent. b. Create a series of calibration standards by serially diluting the stock solution. c. Analyze the calibration standards and the filtered supernatant sample by a validated analytical method, such as HPLC-UV. d. Construct a calibration curve by plotting the analytical response versus the concentration of the standards. e. Determine the concentration of the saturated solution (the supernatant) from the calibration curve. This concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.

Authoritative Insights and Troubleshooting

As a Senior Application Scientist, I emphasize that the trustworthiness of solubility data hinges on a self-validating protocol. Here are key considerations:

-

Purity of Materials: The purity of both the solute and the solvent is paramount. Impurities can significantly alter the measured solubility.[9] Always use high-purity materials and document their specifications.

-

Equilibrium Confirmation: Do not assume equilibrium has been reached after a standard time. For a new compound, it is essential to demonstrate that the measured concentration does not change with further agitation time.

-

Temperature Control: Solubility is highly temperature-dependent. Maintain and record the temperature accurately throughout the equilibration process.[9]

-

Polymorphism: The crystalline form (polymorph) of the solid can have a significant impact on solubility. Amorphous forms are generally more soluble than their crystalline counterparts.[3] It is good practice to characterize the solid form before and after the experiment (e.g., using XRPD) to ensure no phase change has occurred.

-

Analytical Method Validation: The method used for quantification must be validated for linearity, accuracy, and precision in the solvent matrix being tested.

Logical Relationships in Solubility

The interplay between solute and solvent properties dictates the final solubility outcome. This can be visualized as a decision-making process.

Caption: Relationship between solute/solvent properties and solubility.

Conclusion

This compound is a molecule with both polar and non-polar characteristics, suggesting it will be soluble in a wide range of common organic solvents. Based on theoretical principles, its solubility is expected to be highest in polar aprotic and aromatic solvents. However, for any critical application in research and development, this theoretical assessment must be superseded by robust experimental data. The detailed shake-flask protocol provided in this guide offers a reliable and authoritative method for obtaining accurate equilibrium solubility data, empowering scientists to make informed decisions in their formulation and development efforts.

References

-

Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a Miniaturized Shake–Flask Solubility Method with Automated Potentiometric Acid/Base Titrations and Calculated Solubilities. Journal of Pharmaceutical Sciences, 94(1), 1–16. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. Alwsci Blog. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl benzoate. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, p-tert-butyl-. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds?. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3). [Link]

-

Journal of Organic Chemistry. (n.d.). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

SciSpace. (n.d.). Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms of methylephedrine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). methyl 4-tert-butyl benzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-fluoro-, ethyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Fluorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

-

Scribd. (n.d.). Solubility of Benzoic Acid in Organic Solvents. Retrieved from [Link]

-

Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents. Retrieved from [Link]

Sources

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. This compound | C11H12F2O2 | CID 21925017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 774-65-2: tert-Butyl benzoate | CymitQuimica [cymitquimica.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

Purity and Quality Specifications of Commercial tert-Butyl 3,5-Difluorobenzoate: A Guide for Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3,5-difluorobenzoate is a critical building block in modern medicinal chemistry, valued for its role in synthesizing complex active pharmaceutical ingredients (APIs). The fluorine substituents and the tert-butyl ester moiety offer unique electronic properties and steric handles that are strategically employed by drug designers. However, its utility in a regulated drug development environment is entirely dependent on its purity and quality. The presence of uncharacterized impurities can have profound implications, potentially leading to downstream reaction failures, the formation of toxic by-products, or costly delays in regulatory filings. This guide provides a comprehensive framework for defining and verifying the quality of commercial-grade this compound, grounded in authoritative principles and field-proven analytical methodologies.

The Strategic Importance of Quality in Starting Materials

In drug development, the principle of "quality by design" begins with the starting materials. For a key building block like this compound, seemingly minor impurities can have a cascading effect on the synthesis of an API. These impurities can be classified according to the International Council for Harmonisation (ICH) Q3A guidelines, which categorize them into organic impurities, inorganic impurities, and residual solvents.[1][2] Organic impurities are of particular concern as they may be structurally similar to the desired molecule, potentially reacting in subsequent steps to form new, uncharacterized entities that are difficult to remove.

Therefore, a robust quality control (QC) strategy is not merely a procedural checkpoint but a foundational element of risk mitigation. It ensures batch-to-batch consistency, predictable reaction kinetics, and a clean final API profile, ultimately safeguarding patient safety and ensuring the integrity of clinical data.[2][3]

Critical Quality Attributes (CQAs) for this compound

The quality of this compound is defined by a set of critical quality attributes (CQAs). Each CQA is monitored using specific analytical techniques designed to provide unambiguous data. The logical flow of this analytical assessment is crucial for an efficient and comprehensive evaluation.

Figure 1: A representative quality control workflow for assessing commercial this compound.

Identity Confirmation

Why it's critical: The first step is to unequivocally confirm that the material is, in fact, this compound. Structural isomers or related compounds could lead to the synthesis of the wrong final molecule, a catastrophic failure in drug manufacturing.

Method of choice: Nuclear Magnetic Resonance (NMR) Spectroscopy. NMR is the gold standard for structural elucidation.

-

¹H-NMR: Provides information on the proton environment. For this molecule, one would expect to see a singlet for the nine equivalent protons of the tert-butyl group and characteristic multiplets for the aromatic protons, with coupling patterns influenced by the fluorine atoms.[4]

-

¹³C-NMR: Confirms the carbon backbone of the molecule.

-

¹⁹F-NMR: Directly observes the fluorine atoms, providing a highly sensitive confirmation of the 3,5-substitution pattern.

Purity Assay and Impurity Profiling

Why it's critical: The purity value determines the amount of active starting material in a given batch. Equally important is the impurity profile—understanding what the other components are. ICH guidelines mandate that impurities present above a certain threshold (typically ≥0.10%) must be reported and identified.[2][5]

Figure 2: Classification of potential impurities based on ICH guidelines.

Method of choice: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC). Reverse-phase HPLC with UV detection is the workhorse for purity analysis. It separates the main component from non-volatile organic impurities. A well-developed method can quantify the main peak (as % area) and detect impurities at levels well below 0.1%.

Method of choice: Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is ideal for identifying and quantifying volatile organic impurities and residual solvents that may remain from the manufacturing and purification processes (e.g., hexane, ethyl acetate, toluene).[6][7]

Table 1: Potential Impurity Profile and Analytical Methods

| Impurity Name | Potential Source | Classification | Primary Detection Method |

|---|---|---|---|

| 3,5-Difluorobenzoic Acid | Unreacted starting material | Organic (Starting Material) | HPLC/UPLC |

| Isobutylene/tert-Butanol | Unreacted starting material | Organic (Starting Material) | GC-MS |

| Di-tert-butyl ether | By-product of esterification | Organic (By-product) | GC-MS |

| Positional Isomers (e.g., 2,5-difluoro) | Impure starting acid | Organic (Isomer) | HPLC/UPLC, ¹⁹F-NMR |

| Hexane, Ethyl Acetate, Toluene | Purification process | Residual Solvent (ICH Q3C) | Headspace GC-MS |

Water Content

Why it's critical: Water can act as an unwanted nucleophile in many organic reactions, potentially hydrolyzing the ester or interfering with sensitive catalysts. Controlling moisture content is essential for reaction reproducibility.

Method of choice: Karl Fischer (KF) Titration. KF titration is a highly specific and accurate method for determining water content.[8] It can be performed volumetrically for higher water content or coulometrically for trace amounts, making it suitable for a wide range of specifications.[9][10]

Typical Specifications for Commercial-Grade Material

While specifications can vary between suppliers, a high-quality grade suitable for drug development would typically meet the criteria outlined below.

Table 2: Representative Quality Specifications for this compound

| Parameter | Method | Typical Acceptance Criteria |

|---|---|---|

| Appearance | Visual Inspection | White to off-white or colorless solid/liquid[11] |

| Identity | ¹H-NMR, ¹⁹F-NMR | Conforms to the structure |

| Purity (Assay) | HPLC (% Area) | ≥ 98.0% (Higher grades >99% are available[12]) |

| Any Single Unspecified Impurity | HPLC (% Area) | ≤ 0.15% |

| Total Impurities | HPLC (% Area) | ≤ 1.0% |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

| Residual Solvents | Headspace GC-MS | Complies with ICH Q3C limits[1] |

| Melting Point | Capillary Method | 29 - 31 °C[11][13] |

Experimental Protocols

The following protocols are exemplary and must be fully validated for their intended use in a GxP environment, as per ICH Q2 guidelines.

Protocol: Purity Assay by Reverse-Phase HPLC

This method is designed to separate the main component from less polar and more polar impurities.

-

Instrumentation: HPLC or UPLC system with a UV/PDA detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program:

-

Start at 30% B.

-

Linear gradient to 95% B over 15 minutes.

-

Hold at 95% B for 3 minutes.

-

Return to 30% B over 1 minute.

-

Hold at 30% B for 4 minutes for re-equilibration.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 230 nm.

-

Injection Volume: 5 µL.

-

Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in 50 mL of Acetonitrile/Water (1:1) to achieve a concentration of ~0.5 mg/mL.

-

System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 1.0%.

-

Calculation: Purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks.

Protocol: Water Content by Volumetric Karl Fischer Titration

This protocol provides a direct measure of the water content.

-

Instrumentation: Volumetric Karl Fischer titrator.

-

Reagents: Anhydrous methanol (as the solvent), single-component Karl Fischer titrant (e.g., ROTI®Hydroquant C5 with a titer of ~5 mg/mL).[10]

-

Titrant Standardization:

-

Add a known amount of fresh, anhydrous methanol to the titration vessel and titrate to a stable endpoint to remove ambient moisture.

-

Accurately add a known mass of water (e.g., 20-30 mg via syringe) or a certified water standard (e.g., Sodium Tartrate Dihydrate).[9]

-

Titrate to the endpoint.

-

Calculate the titrant concentration (titer) in mg/mL. Perform this in triplicate and use the average value.

-

-

Sample Analysis:

-

Tare a clean, dry sample boat.

-

Accurately weigh approximately 0.5 - 1.0 g of the this compound sample into the boat.

-

Quickly add the sample to the pre-tared titration vessel.

-

Begin the titration immediately and record the volume of titrant consumed at the endpoint.

-

-

Calculation:

-

Water (mg) = Titer (mg/mL) x Titrant Volume (mL).

-

Water Content (%) = [Water (mg) / Sample Weight (mg)] x 100.

-

Conclusion

The quality of this compound is a multidimensional attribute that extends far beyond a simple purity percentage. For researchers and professionals in drug development, a comprehensive understanding of its CQAs—identity, purity, impurity profile, and water content—is non-negotiable. Implementing a robust analytical control strategy, based on the principles and methodologies outlined in this guide, provides the necessary assurance of quality. This diligence at the starting material stage is a critical investment, ensuring the integrity of the synthetic route, the quality of the final drug substance, and the ultimate success of the development program.

References

-

ICH. (2006). ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link][1][5]

-

International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link][2]

-

ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link][14]

-

PharmaCompass.com. (n.d.). Reference Standard | Secondary & Primary Standards | CMO. [Link][15]

-

YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances. [Link][3]

-

ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link][5]

-

ResolveMass Laboratories Inc. (n.d.). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). [Link][16]

-

Advent Chembio. (n.d.). Primary vs Secondary Standards. [Link][17]

-

SpringerLink. (n.d.). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link][4]

-

Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link][6]

-

Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. [Link][8]

-

ResearchGate. (2018). GC-MS Screening Analysis for the Identification of Potential Migrants in Plastic and Paper-Based Candy Wrappers. [Link][7]

Sources

- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 2. jpionline.org [jpionline.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

- 6. lcms.cz [lcms.cz]

- 7. researchgate.net [researchgate.net]

- 8. mt.com [mt.com]

- 9. metrohm.com [metrohm.com]

- 10. carlroth.com [carlroth.com]

- 11. This compound | 467442-11-1 [sigmaaldrich.com]

- 12. labsolu.ca [labsolu.ca]

- 13. tert-Butyl3,5-difluorobenzoate | 467442-11-1 [chemicalbook.com]

- 14. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 15. Reference Standard | Secondary & Primary Standards | CMO [pharmacompass.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Primary vs Secondary Standards | Advent [adventchembio.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of tert-Butyl 3,5-Difluorobenzoate

Abstract

Tert-butyl 3,5-difluorobenzoate is an increasingly pivotal building block in contemporary drug discovery and development. Its unique electronic properties, conferred by the difluorinated phenyl ring, make it a valuable synthon for creating novel therapeutics. However, its reactivity and toxicological profile demand a nuanced and rigorous approach to its handling and use. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals, moving beyond standard safety data sheet (SDS) summaries to offer field-proven insights into the safe and effective application of this reagent. We will explore its chemical and toxicological properties, establish causality-driven handling protocols, and provide comprehensive emergency procedures to ensure a self-validating system of safety in the laboratory.

Compound Profile and Hazard Identification

This compound is a solid at temperatures below 29-31°C and a liquid above this range, a physical property that influences its handling as either a powder or a liquid. Its chemical structure, featuring a sterically hindered tert-butyl ester and an electron-deficient aromatic ring, dictates its reactivity and toxicological profile.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 467442-11-1 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂F₂O₂ | [1][2][3] |

| Molecular Weight | 214.21 g/mol | [2][3] |

| Physical Form | White to off-white solid or colorless to yellow liquid/semi-solid | [4][5] |

| Melting Point | 29-31 °C | [4] |

| Boiling Point | ~247 °C at 760 mmHg | [4] |

GHS Hazard Classification and the "Why"

A thorough understanding of the hazards associated with this compound is the foundation of its safe use. It is classified under the Globally Harmonized System (GHS) with the following hazards:

| Hazard Classification | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

(Source: Angene Chemical Safety Data Sheet)[1]

Expert Insight: The Hydrolysis-Driven Hazard